N-(3-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
CAS No.: 895649-37-3
Cat. No.: VC5544136
Molecular Formula: C26H21N3O4S
Molecular Weight: 471.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895649-37-3 |
|---|---|
| Molecular Formula | C26H21N3O4S |
| Molecular Weight | 471.53 |
| IUPAC Name | N-(3-methoxyphenyl)-2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C26H21N3O4S/c1-16-8-3-5-12-20(16)29-25(31)24-23(19-11-4-6-13-21(19)33-24)28-26(29)34-15-22(30)27-17-9-7-10-18(14-17)32-2/h3-14H,15H2,1-2H3,(H,27,30) |
| Standard InChI Key | RTIFPSLLTKZLEW-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)OC |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The compound is systematically named N-(3-methoxyphenyl)-2-[[3-(2-methylphenyl)-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide, reflecting its fused benzofuropyrimidine core, o-tolyl substituent, and acetamide side chain . Its molecular formula, C₂₆H₂₁N₃O₄S, corresponds to a molecular weight of 471.5 g/mol, as calculated via PubChem’s atomic mass algorithm .
Structural Features
The molecule comprises:
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A benzofuro[3,2-d]pyrimidin-4-one scaffold (rings A–C), providing π-conjugation and hydrogen-bonding sites.
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An o-tolyl group (2-methylphenyl) at position 3 of the pyrimidine ring, introducing steric bulk and lipophilicity.
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A thioacetamide side chain at position 2, featuring a sulfur-linked N-(3-methoxyphenyl) group for potential target binding .
The SMILES string CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)OC encodes this topology, while the InChIKey RTIFPSLLTKZLEW-UHFFFAOYSA-N ensures unique chemical identifier reproducibility .
Synthesis and Computational Analysis
Computed Physicochemical Properties
Key properties derived from PubChem’s algorithms include:
| Property | Value | Relevance |
|---|---|---|
| XLogP3-AA | 5.4 | High lipophilicity, suggesting membrane permeability |
| Topological Polar SA | 109 Ų | Moderate polarity, balancing solubility and permeability |
| Hydrogen Bond Donors | 1 | Limited H-bond donor capacity |
| Rotatable Bonds | 6 | Conformational flexibility for target engagement |
These properties align with Lipinski’s Rule of Five, indicating drug-like potential .
Stability and Metabolic Considerations
Reactivity Hotspots
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Enolizable Ketone: The pyrimidin-4-one moiety may undergo keto-enol tautomerism, affecting binding kinetics.
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Thioether Linkage: Susceptible to oxidative metabolism via cytochrome P450 enzymes, potentially generating sulfoxide derivatives .
Predicted Metabolic Pathways
Phase I metabolism likely involves:
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O-Demethylation of the 3-methoxyphenyl group.
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Hydroxylation of the o-tolyl methyl group.
Comparative Analysis with Structural Analogs
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